2,6-dibromo-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

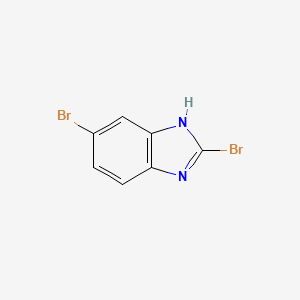

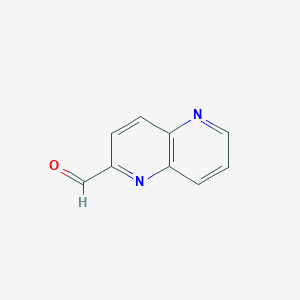

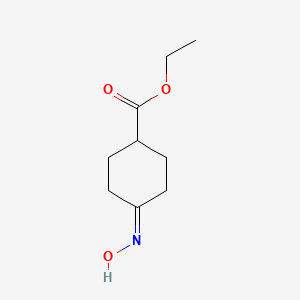

2,6-dibromo-1H-benzimidazole is a type of benzimidazole derivative. Benzimidazoles are bicyclic chemical compounds consisting of a six-membered aromatic ring which is connected to a heterocyclic and aromatic imidazole ring . They are considered as potential biologically active compounds due to the structural similarity of the benzimidazole ring to biological molecules . They exhibit a broad spectrum of action, causing an increased interest in these chemical compounds as potential active substances of new pharmaceuticals .

Synthesis Analysis

The synthesis of selected dibromobenzimidazole derivatives has been reported in the literature . The selected group contained three dibromobenzimidazole derivatives differing in type, size, and polarity of substituents in N-1 and C-2 positions of the benzimidazole core .Molecular Structure Analysis

The molecular structure of 2,6-dibromo-1H-benzimidazole is characterized by the presence of a benzimidazole core, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives have shown significant bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .Physical And Chemical Properties Analysis

The physicochemical characteristics of dibromobenzimidazole derivatives consist of thermal analyses, solubilities, and ionization constants . Thermal analyses were performed using differential scanning calorimetry . Solubilities of the substances were determined in water, ethanol, and 1-octanol at atmospheric pressure .Applications De Recherche Scientifique

Coordination Chemistry

2,6-dibromo-1H-benzimidazole derivatives play a significant role in coordination chemistry. They are used to synthesize complex compounds with diverse properties. These complexes exhibit unique spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The versatility in the chemistry of these compounds suggests potential interest in unknown analogues and their applications in various fields (Boča, Jameson, & Linert, 2011).

Antimicrobial and Antiprotozoal Activity

Benzimidazole derivatives, including those substituted with bromo groups, have shown significant antimicrobial and antiprotozoal activities. These compounds have been evaluated against various bacterial strains and protozoa like Acanthamoeba castellanii, showcasing higher efficacy in some cases than traditional antiprotozoal agents. Their broad spectrum of activity makes them potential candidates for treating infections caused by these microorganisms (Kopanska et al., 2004) (Andrzejewska et al., 2004).

DNA Interaction and Inhibition

Benzimidazole derivatives have been investigated for their ability to interact with DNA and inhibit DNA-related processes. For instance, they have been found to inhibit mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This property is particularly significant in the context of cancer research, where the inhibition of DNA topoisomerases can be a strategy for anticancer therapy (Alpan, Gunes, & Topçu, 2007).

Polymerization

In the field of materials science, 2,6-dibromo-1H-benzimidazole derivatives have been utilized as catalysts for polymerization processes. These compounds have facilitated the development of efficient routes for cyclic olefin polymerization, highlighting their importance in the synthesis of polymers with specific characteristics (Tarte, Cho, & Woo, 2007).

Safety And Hazards

The safety data sheet for 2-Bromo-1H-benzimidazole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to wash thoroughly after handling .

Propriétés

IUPAC Name |

2,6-dibromo-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMRLPBBWRIXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544178 |

Source

|

| Record name | 2,6-Dibromo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dibromo-1H-benzo[d]imidazole | |

CAS RN |

106072-43-9 |

Source

|

| Record name | 2,6-Dibromo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)